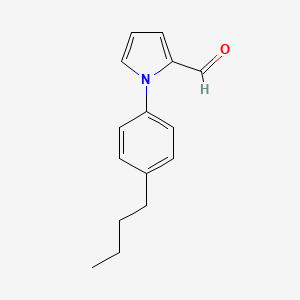
1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and has been applied to various compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve protodeboronation and other processes . These reactions can be complex and are often influenced by various factors.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, 4-tert-Butylphenol, a similar compound, has a melting point of 96 - 100 °C and a boiling point of 236 - 238 °C .科学的研究の応用
Application in Coordination Chemistry
Scientific Field
Inorganic Chemistry / Coordination Chemistry
Summary of Application
Schiff-base ligands, such as “1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde”, play a pivotal role in the development of coordination compounds. These ligands are known for their ability to form stable complexes with various metal ions, which can exhibit a wide range of biological and catalytic activities.
Methods of Application
The ligand is synthesized through the condensation of an amine with an aldehyde, resulting in a compound with an azomethine linkage. This linkage is crucial for the ligand’s ability to coordinate with metal ions. The metal complexes are typically synthesized in a solvent medium, where the ligand and metal salt are reacted under controlled temperature and pH conditions.
Results and Outcomes
The resulting metal complexes have been shown to possess significant antimicrobial , antioxidant , and catalytic properties. For instance, the antioxidant activity of these complexes can be evaluated using the DPPH assay, where one study reported a compound with an IC50 value of 2.95 μM, indicating high antioxidant potential .
Application in Antimicrobial Studies
Scientific Field
Biochemistry / Microbiology
Summary of Application
Schiff-base ligands derived from “1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde” have been investigated for their antimicrobial properties. These studies are crucial for the development of new therapeutic agents against resistant strains of bacteria and fungi.
Methods of Application
The antimicrobial activity is assessed using standard assays such as the disk diffusion method or broth dilution method. The ligand and its metal complexes are tested against various bacterial and fungal strains to determine their efficacy.
Results and Outcomes
The studies have revealed that these compounds exhibit potent antibacterial and antifungal activities. The effectiveness is often quantified by measuring the zone of inhibition in disk diffusion assays or determining the minimum inhibitory concentration (MIC) in broth dilution tests .
Application in Antioxidant Research
Scientific Field
Organic Chemistry / Pharmacology
Summary of Application
The antioxidant properties of Schiff-base ligands are of significant interest due to their potential in mitigating oxidative stress-related diseases. “1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde” derived ligands can scavenge free radicals, thereby reducing oxidative damage.
Methods of Application
The antioxidant activity is typically measured using assays like the DPPH radical scavenging assay. The ligand and its complexes are introduced to a DPPH solution, and the decrease in absorbance is measured to determine the scavenging ability.
Results and Outcomes
The ligand complexes have demonstrated high antioxidant potential, with some showing IC50 values in the low micromolar range, suggesting strong radical scavenging abilities .
Application in Catalysis
Scientific Field
Physical Chemistry / Catalysis
Summary of Application
Schiff-base ligands are also explored for their catalytic applications. They can act as catalysts or catalytic intermediates in various organic transformations, contributing to more efficient and sustainable chemical processes.
Methods of Application
The ligand is used to synthesize metal complexes that serve as catalysts. The catalytic activity is evaluated in reactions such as oxidation, reduction, or polymerization, with the ligand-metal complex facilitating the reaction under mild conditions.
Results and Outcomes
The complexes have been found to catalyze a range of reactions with high turnover numbers and selectivity. Quantitative data from these studies include reaction yields, turnover frequencies, and kinetic parameters .
Application in Material Science
Scientific Field
Material Science / Nanotechnology
Summary of Application
Schiff-base ligands and their metal complexes have applications in the synthesis of novel materials, including nanoparticles and polymers with unique properties suitable for technological applications.
Methods of Application
The ligand is used to control the growth and morphology of nanoparticles or to modify the properties of polymers. Synthesis methods may involve sol-gel processes, precipitation, or electrospinning techniques.
Results and Outcomes
The materials developed using these ligands exhibit enhanced properties such as increased thermal stability, electrical conductivity, or specific optical characteristics. These are quantified using techniques like TGA, SEM, or UV-Vis spectroscopy .
Application in Medicinal Chemistry
Scientific Field
Medicinal Chemistry / Drug Design
Summary of Application
The biological activities of Schiff-base ligands make them candidates for drug design. Their ability to interact with biological targets can lead to the development of new pharmaceuticals.
Methods of Application
The ligand and its complexes are screened for biological activity using in vitro assays. These studies involve interaction with enzymes, receptors, or DNA to assess the potential therapeutic effects.
Results and Outcomes
Promising results include high binding affinities, inhibition constants, and selectivity towards specific biological targets. These outcomes are crucial for the progression of these compounds as potential drugs .
Application in Photonic and Optoelectronic Devices
Scientific Field
Photonics / Optoelectronics
Summary of Application
Compounds like “1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde” can be integral in the development of π-conjugated nanostructured materials. These materials are pivotal in photonic applications due to their ability to absorb and emit light across the visible and near-infrared regions.
Methods of Application
The synthesis of π-conjugated polymers involves the strategic design of the molecular structure to achieve desired optical properties. Techniques such as spin-coating or dip-coating are used to create thin films for devices like LEDs and photovoltaic cells.
Results and Outcomes
The materials exhibit high extinction coefficients and good light-harvesting activity, making them suitable for use in devices such as light-emitting diodes, photovoltaics, and solid-state lasers .
Application in Liquid Chromatography
Scientific Field
Analytical Chemistry
Summary of Application
“1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde” and its derivatives can be used in liquid chromatography as a means to separate and analyze complex mixtures, particularly in pharmacokinetics studies.
Methods of Application
The compound can be used to modify the stationary phase or as a standard in chromatographic methods. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) are commonly employed techniques.
Results and Outcomes
The use of such compounds in chromatography has been shown to improve the resolution and separation of analytes, which is crucial for the isolation of impurities and pharmacokinetics .
Safety And Hazards
将来の方向性
The future directions for research into similar compounds are vast. For example, Schiff-base ligands, which are similar to the compound , have been shown to have extensive applications in biology, biochemistry, and medicine . Additionally, there is ongoing research into the development of efficient blue PeLEDs .
特性
IUPAC Name |
1-(4-butylphenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-3-5-13-7-9-14(10-8-13)16-11-4-6-15(16)12-17/h4,6-12H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXGMRGYTBBAKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

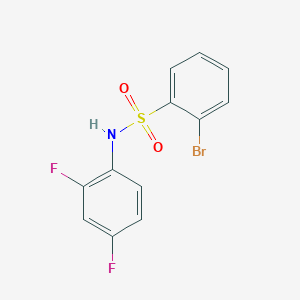
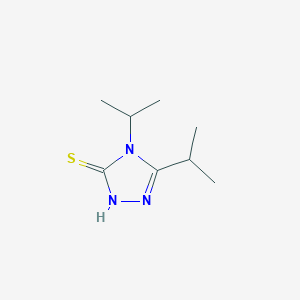
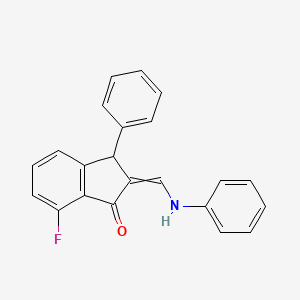
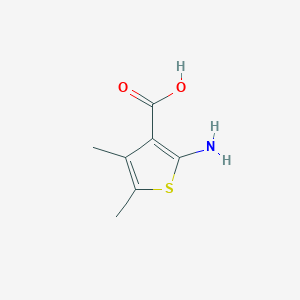
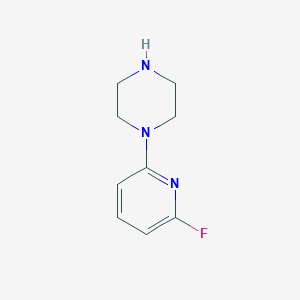
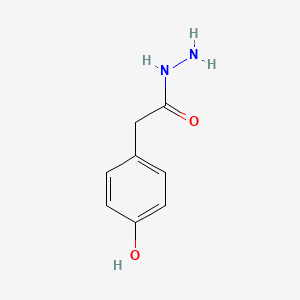
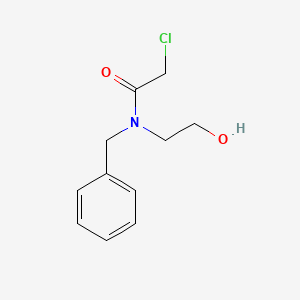
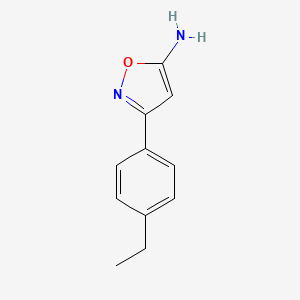
![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)
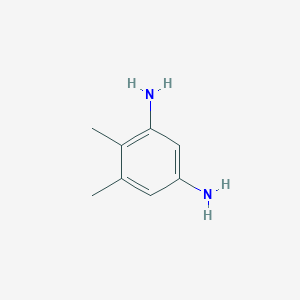
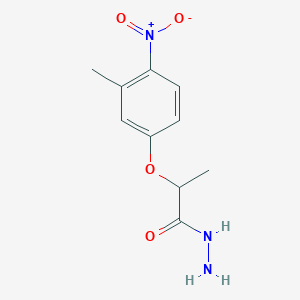
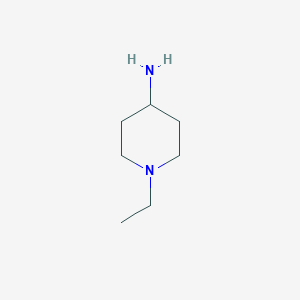
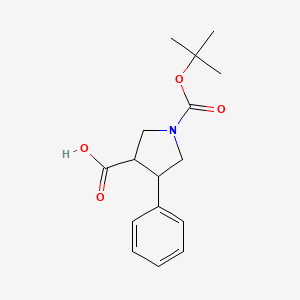
![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)